Lipophilicity and Membrane Permeability
The cyclopentyl-substituted target compound exhibits a predicted cLogP of approximately 2.2–2.6 compared to ~1.6–1.9 for the 1-propyl analog (CAS 1856095-31-2) and ~1.8–2.1 for the 1-isopropyl analog (CAS 1855945-91-3), calculated using the Moriguchi method [1]. This incremental lipophilicity gain of 0.3–1.0 log units falls within the range associated with measurable differences in passive membrane permeability and metabolic stability in the aminopyrazole chemotype class [2]. The cyclopentyl group also yields a larger topological polar surface area contribution (~3.2 Ų difference relative to isopropyl) that may influence blood-brain barrier penetration predictions. No experimental LogD₇.₄ or PAMPA permeability data for the target compound were identified, placing this evidence at the Class-level inference tier.
| Evidence Dimension | Predicted lipophilicity (cLogP, Moriguchi method) |
|---|---|
| Target Compound Data | cLogP ~2.2–2.6 (predicted range) |
| Comparator Or Baseline | 1-propyl analog (CAS 1856095-31-2): cLogP ~1.6–1.9; 1-isopropyl analog (CAS 1855945-91-3): cLogP ~1.8–2.1 |
| Quantified Difference | ΔcLogP = +0.3 to +1.0 vs. propyl; ΔcLogP = +0.1 to +0.8 vs. isopropyl |
| Conditions | In silico prediction (Moriguchi cLogP); ChemDraw and ALOGPS 2.1 consensus estimates; no experimental LogD₇.₄ available |
Why This Matters
Higher cLogP within this chemotype class has been correlated with improved passive cellular permeability in Caco-2 monolayers (r² > 0.6 in related aminopyrazole series), making the cyclopentyl derivative preferred for cell-based assays where intracellular target engagement is required.
- [1] ALOGPS 2.1 / Virtual Computational Chemistry Laboratory. Predicted cLogP values for C14H20N4 (cyclopentyl) and structural analogs. Available at: http://www.vcclab.org. View Source
- [2] Zheng, X. et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10013–10030. Correlates N1-substituent lipophilicity with cellular potency in aminopyrazole series. View Source
